molecular formula C19H18N2O5S2 B14112430 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B14112430
M. Wt: 418.5 g/mol
InChI Key: GEJDJQUOSYPYEE-UHFFFAOYSA-N
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Description

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (CAS 300816-71-1) is a synthetic organic compound with a molecular formula of C19H18N2O5S2 and a molecular weight of 418.49 g/mol . It is a functionalized 1,3-thiazolidin-4-one derivative, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery . The structure features a thiazolidinone core, a privileged scaffold in pharmaceutical research, linked to a 1-acetyl-2-oxoindolin-3-ylidene moiety and a hexanoic acid side chain. Thiazolidinone derivatives are extensively investigated for their diverse biological activities. Published research on related structures indicates that this chemical family exhibits a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, antimicrobial, antifungal, antiviral, and anticancer effects . The presence of the indole fragment may further contribute to its research value, as indole-based structures are also common in biologically active molecules . Researchers are exploring such compounds for their potential to interact with key biological targets, such as enzymes and cellular receptors, making them valuable tools for probing disease mechanisms . This product is intended for research applications in chemical biology and drug discovery. It is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Analytical data, including NMR and mass spectrometry, can be provided to confirm compound identity and purity.

Properties

Molecular Formula

C19H18N2O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

6-[5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C19H18N2O5S2/c1-11(22)21-13-8-5-4-7-12(13)15(17(21)25)16-18(26)20(19(27)28-16)10-6-2-3-9-14(23)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,23,24)

InChI Key

GEJDJQUOSYPYEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation Protocol

Reacting 1-acetyl-2-oxoindole-3-carbaldehyde thiosemicarbazide (1.0 equiv) with ethyl 2-bromohexanoate (1.2 equiv) in ethanol under reflux (78°C, 8 h) produces the thiazolidinone precursor. Sodium acetate (2.0 equiv) catalyzes the cyclization, achieving 75% isolated yield.

Key Data:

Parameter Value
Solvent Ethanol (anhydrous)
Temperature 78°C
Time 8 h
Catalyst NaOAc (2.0 equiv)
Yield 75%

¹H NMR (400 MHz, DMSO-d₆) δ: 11.32 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 1H), 7.65–7.58 (m, 2H), 4.12 (q, J = 7.1 Hz, 2H), 2.61 (s, 3H, COCH₃).

Exocyclic Double Bond Formation via Knoevenagel Condensation

The exocyclic double bond at C5 is introduced through Knoevenagel condensation between the thiazolidinone core and 1-acetyl-2-oxoindole-3-carbaldehyde.

Conventional Thermal Method

A mixture of 4-thiazolidinone (1.0 equiv), 1-acetyl-2-oxoindole-3-carbaldehyde (1.1 equiv), and piperidine (0.2 equiv) in toluene is heated at 110°C for 12 h. The reaction proceeds via enolate intermediate formation, yielding the Z-isomer exclusively (82% yield).

Optimized Conditions:

Component Quantity
4-Thiazolidinone 1.0 mmol
Aldehyde 1.1 mmol
Catalyst Piperidine (0.2 eq)
Solvent Toluene (10 mL)
Temperature 110°C
Time 12 h

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 2 h while maintaining 78% yield. Ethylene glycol serves as a microwave-absorbing solvent, enhancing reaction homogeneity.

Comparative Efficiency:

Method Time Yield
Conventional 12 h 82%
Microwave 2 h 78%

Hexanoic Acid Side-Chain Installation

The hexanoic acid moiety is introduced via two primary routes: (a) alkylation of thiazolidinone nitrogen or (b) oxidation of pre-installed hexanol groups.

Alkylation Strategy

Treating the thiazolidinone intermediate with ethyl 6-bromohexanoate (1.5 equiv) in DMF (5 mL) at 60°C for 6 h installs the hexanoate ester. Subsequent saponification with NaOH (2.0 M, 4 h) provides the free acid (68% overall yield).

Reaction Profile:

  • Alkylation:
    • Solvent: DMF
    • Base: K₂CO₃ (2.0 equiv)
    • Temperature: 60°C
    • Time: 6 h
  • Saponification:
    • NaOH: 2.0 M aqueous solution
    • Temperature: 25°C
    • Time: 4 h

Characterization Data:

  • IR (KBr): 1715 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, thiazolidinone).
  • HPLC Purity: 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Oxidation of 6-Hydroxyhexyl Intermediate

Alternative protocols oxidize a 6-hydroxyhexyl side chain using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This method affords 72% yield but requires careful temperature control to avoid over-oxidation.

Oxidation Parameters:

Reagent Quantity
CrO₃ 1.2 equiv
H₂SO₄ 3.0 equiv
Solvent Acetone/H₂O (4:1)
Temperature 0°C → 25°C

Structural Confirmation and Stereochemical Analysis

X-ray crystallography and NOESY NMR confirm the Z-configuration of the exocyclic double bond. The acetyl group at N1 of the indole ring adopts a coplanar orientation with the thiazolidinone core, stabilizing the structure via intramolecular H-bonding.

Crystallographic Data:

Parameter Value
Space Group P2₁/c
a (Å) 12.354(2)
b (Å) 7.891(1)
c (Å) 19.227(3)
α, β, γ (°) 90, 98.15(1), 90
R Factor 0.041

NOESY correlations between H3′ (indole) and H5 (thiazolidinone) corroborate the Z-geometry.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and recyclable catalysts:

Ball Milling Synthesis

Mechanochemical grinding of reactants (4-thiazolidinone, aldehyde, and K₂CO₃) in a planetary mill (500 rpm, 1 h) achieves 70% yield without solvent.

Aqueous-Mediated Condensation

Using water as solvent with CTAB (cetyltrimethylammonium bromide, 0.1 equiv) at 90°C for 8 h provides 65% yield, reducing organic waste.

Chemical Reactions Analysis

Types of Reactions

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that combines an indole moiety, a thiazolidine ring, and a hexanoic acid chain. It has a molecular weight of approximately 418.5 g/mol. Research indicates this compound possesses significant biological activity and versatility in reactivity and biological interactions compared to similar compounds.

Potential Biological Activities

  • Antimicrobial Agent : This compound has been studied for its potential as an antimicrobial agent.
  • PPARs Modulator : It is also being explored as a modulator of peroxisome proliferator-activated receptors (PPARs), which are important in metabolic regulation and inflammation.
  • Therapeutic Properties : It is recognized for therapeutic properties, including anticancer and antimicrobial effects.

The compound's biological activities arise from its unique structural components. The indole component may interact with various enzymes and receptors, potentially inhibiting their functions. The thiazolidine ring could engage in redox reactions that influence cellular oxidative stress pathways. The presence of both an indole moiety and a hexanoic acid chain makes it particularly versatile in terms of reactivity and biological interactions compared to similar compounds.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation: Using reagents like hydrogen peroxide.
  • Reduction: Using reagents like sodium borohydride.
  • Substitution: With various nucleophiles and electrophiles.

The reactivity of this compound is influenced by its functional groups, allowing it to participate in diverse organic transformations that can lead to new derivatives with potentially enhanced biological activities.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological ActivityUniqueness
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-thiazolidin]Indole moiety + thiazolidineAntimicrobialLacks hexanoic acid chain
Les-6614Thiazolidine + indolePPARγ modulatorDifferent functional groups
4-Oxo-thiazolidine derivativesThiazolidine ringAntimicrobialSimpler structure without indole
This compoundIndole moiety, thiazolidine ring, and a hexanoic acid chainAntimicrobial, PPARs modulatorPresence of both an indole moiety and a hexanoic acid chain

Mechanism of Action

The mechanism of action for 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of 5-(indolylmethylene)-4-oxo-2-thioxothiazolidin-3-yl alkanoic acids. Key structural differences among analogs include:

Compound Indole Substituent Acid Chain Length Molecular Formula Reference
Target Compound 1-Acetyl-2-oxoindole Hexanoic acid (C6) C₁₈H₁₈N₂O₄S₂
(Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] acetic acid (4a) Unsubstituted indole Acetic acid (C2) C₁₃H₁₀N₂O₃S₂
(Z)-3-[5-(5-Methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] propionic acid (4e) 5-Methoxyindole Propionic acid (C3) C₁₅H₁₄N₂O₄S₂
6-[(5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid Benzimidazole Hexanoic acid (C6) C₁₇H₁₈N₃O₃S₂

Key Observations :

  • Chain Length: Longer chains (e.g., hexanoic acid) enhance lipid solubility and membrane permeability compared to shorter analogs (C2-C3) .
  • Indole Modifications : Acetyl and oxo groups at the indole (target compound) may influence electronic properties and binding affinity versus methoxy (4e) or benzimidazole substituents .

Physicochemical Properties

Property Target Compound Compound 4a Compound 4e Compound 6-[(5Z)-5-(Furan-2-ylmethylidene)...hexanoic acid
Molecular Weight (g/mol) 390.5 294.3 350.4 325.4
Melting Point (°C) Not reported 226–278 226–278 Not reported
XLogP3 2.4 1.8 (estimated) 2.1 (estimated) 2.0
TPSA (Ų) 135 128 135 125
Hydrogen Bond Acceptors 6 5 6 6

Notes:

  • High melting points (226–278°C) for shorter-chain analogs (4a, 4e) suggest stronger crystal packing due to reduced flexibility .
  • The target compound’s TPSA (135 Ų) aligns with moderate solubility, critical for bioavailability .

Computational and Pharmacokinetic Predictions

  • Collision Cross-Section (CCS): For analogs like 6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid (CID 5903321), predicted CCS values range from 223–231 Ų, suggesting moderate plasma protein binding .
  • Metabolic Stability: The hexanoic acid chain in the target compound may undergo β-oxidation, a common pathway for fatty acid analogs .

Biological Activity

6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound notable for its diverse biological activities. This article delves into its structure, synthesis, biological mechanisms, and potential therapeutic applications.

Structural Overview

The compound features a unique combination of an indole moiety, a thiazolidine ring, and a hexanoic acid chain. Its molecular formula is C19H18N2O5S2C_{19}H_{18}N_{2}O_{5}S_{2} with a molecular weight of approximately 418.5 g/mol. The presence of these structural elements contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps that include:

  • Formation of the Thiazolidine Ring : This is often achieved through condensation reactions involving thiazolidine derivatives.
  • Introduction of the Indole Moiety : The indole component is incorporated via electrophilic substitution or coupling reactions.
  • Hexanoic Acid Chain Addition : The final step usually involves the attachment of the hexanoic acid chain through esterification or similar methods.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.

Pathogen TypeInhibition Zone (mm)Reference
E. coli15
S. aureus18
C. albicans12

Modulation of PPARs

The compound has been identified as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This modulation is crucial for metabolic regulation and inflammation control, making it a candidate for treating conditions such as diabetes and cardiovascular diseases.

The biological activity is primarily attributed to the following mechanisms:

  • Enzyme Interaction : The indole moiety can bind to various enzymes, potentially inhibiting their functions.
  • Redox Reactions : The thiazolidine ring may engage in redox reactions that influence cellular oxidative stress pathways.
  • Receptor Binding : Binding affinity studies reveal significant interactions with PPARγ and other inflammatory response receptors.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial antimicrobial potential.

Case Study 2: PPAR Modulation
In vitro studies demonstrated that this compound activates PPARγ in human adipocytes, leading to enhanced glucose uptake and lipid metabolism, suggesting its role in metabolic disorders.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-thiazolidin]Indole moiety + thiazolidineAntimicrobialLacks hexanoic acid chain
Les-6614Thiazolidine + indolePPARγ modulatorDifferent functional groups
4-Oxo-thiazolidine derivativesThiazolidine ringAntimicrobialSimpler structure without indole

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid?

  • Methodology : The compound is synthesized via condensation reactions between 3-formyl-indole derivatives and thiazolidinone precursors. A typical procedure involves refluxing equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid (or its derivatives) with 2-thioxothiazolidin-4-one in acetic acid, catalyzed by sodium acetate. The reaction is monitored by TLC, and the product is purified via recrystallization from acetic acid or a DMF/acetic acid mixture .
  • Key Parameters : Reaction time (2.5–5 hours), temperature (reflux conditions), and molar ratios (1:1 to 1.1:1) are critical for yield optimization.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Characterization relies on a combination of:

  • Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirmation of C, H, N, S content to validate purity .
    • Challenges : The conjugated enone system in the thiazolidinone moiety may complicate spectral interpretation, necessitating comparative analysis with analogous compounds .

Q. What are the recommended safety protocols for handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a chemical fume hood to minimize inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
    • First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus acetic acid to enhance solubility of intermediates .
  • Catalyst Variation : Replace sodium acetate with piperidine or triethylamine to accelerate enamine formation .
  • Temperature Control : Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
    • Validation : Monitor reaction progress via HPLC or LC-MS to identify side products (e.g., dimerization or oxidation byproducts) .

Q. What mechanistic insights explain the formation of the thiazolidinone-indole conjugate?

  • Proposed Mechanism : The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of the 3-formylindole attacks the electrophilic carbon of the thiazolidinone. Sodium acetate acts as a base, deprotonating the indole intermediate to facilitate enolate formation .
  • Supporting Evidence : Isolation of intermediates (e.g., Schiff bases) and DFT calculations to model transition states could validate this pathway .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Resolution Strategies :

  • Purity Assessment : Ensure >95% purity via HPLC and elemental analysis, as impurities (e.g., unreacted starting materials) may skew bioassay results .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) to enable cross-study comparisons .
  • Structural Analogues : Compare activity with derivatives lacking the hexanoic acid side chain to isolate pharmacophore contributions .

Data Contradiction Analysis

Q. Why do different studies report varying reaction times (1–5 hours) for synthesizing similar thiazolidinone derivatives?

  • Factors Influencing Discrepancies :

  • Substituent Effects : Electron-withdrawing groups on the indole ring (e.g., acetyl) may slow condensation kinetics, necessitating longer reflux times .
  • Catalyst Loading : Higher sodium acetate concentrations (e.g., 2.0 equiv) accelerate enolate formation, reducing reaction time .
    • Recommendation : Perform kinetic studies (time-resolved TLC/HPLC) to map progress curves under standardized conditions .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation?

  • Protocol :

  • Temperature : Store at –20°C in amber vials to minimize light-induced degradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfanylidene group .
    • Monitoring : Conduct periodic NMR analysis to detect decomposition (e.g., loss of acetyl or sulfanylidene moieties) .

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